
Trk-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-18: is a potent inhibitor of tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases activated by neurotrophic factors such as nerve growth factor, brain-derived neurotrophic factor, neurotrophic factor-3, and neurotrophic factor-4/5 . This compound exhibits potential for the study of cancer diseases .
Preparation Methods
The synthetic routes and reaction conditions for Trk-IN-18 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Trk-IN-18 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trk-IN-18 has a wide range of scientific research applications, including:
Mechanism of Action
Trk-IN-18 exerts its effects by inhibiting the activity of tropomyosin receptor kinases. These kinases are activated by neurotrophic factors, leading to the activation of downstream signaling pathways involved in cell growth, differentiation, and survival . By inhibiting these kinases, this compound disrupts these signaling pathways, leading to the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress tropomyosin receptor kinases .
Comparison with Similar Compounds
Trk-IN-18 is compared with other similar compounds, such as:
This compound is unique in its specific inhibition of tropomyosin receptor kinases activated by neurotrophic factors, making it a valuable tool for studying the role of these kinases in cancer and other diseases .
Properties
Molecular Formula |
C25H23F2N5O2S |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
6-[(2R,4S)-4-fluoro-2-(5-fluoro-2-methylsulfanylphenyl)pyrrolidin-1-yl]-N-[(3-hydroxyphenyl)methyl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C25H23F2N5O2S/c1-35-22-6-5-16(26)10-19(22)20-11-17(27)14-31(20)24-8-7-23-28-13-21(32(23)30-24)25(34)29-12-15-3-2-4-18(33)9-15/h2-10,13,17,20,33H,11-12,14H2,1H3,(H,29,34)/t17-,20+/m0/s1 |
InChI Key |
ZEBCRZRAVKXXBI-FXAWDEMLSA-N |
Isomeric SMILES |
CSC1=C(C=C(C=C1)F)[C@H]2C[C@@H](CN2C3=NN4C(=NC=C4C(=O)NCC5=CC(=CC=C5)O)C=C3)F |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)C2CC(CN2C3=NN4C(=NC=C4C(=O)NCC5=CC(=CC=C5)O)C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


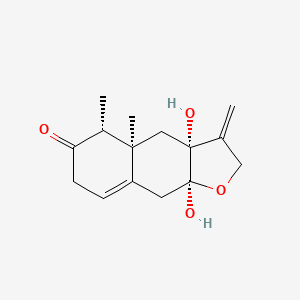
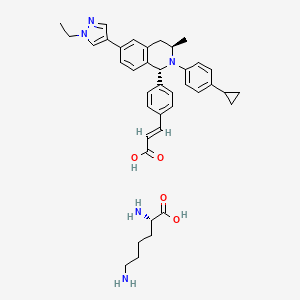
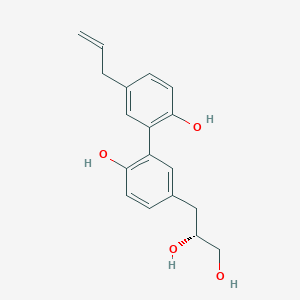
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
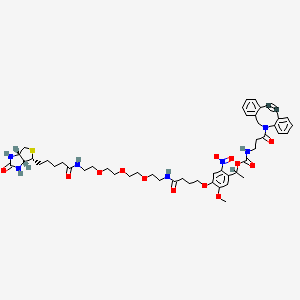
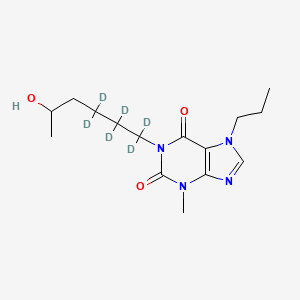
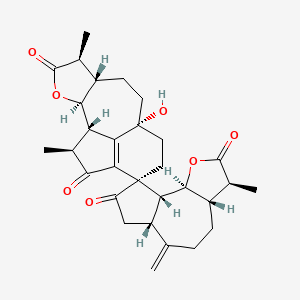
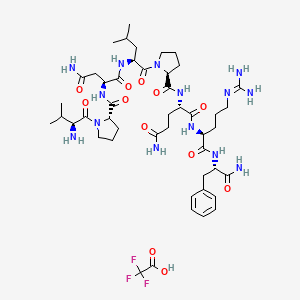
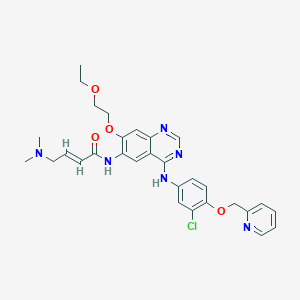
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
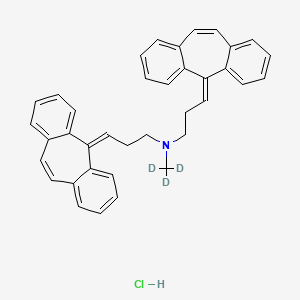
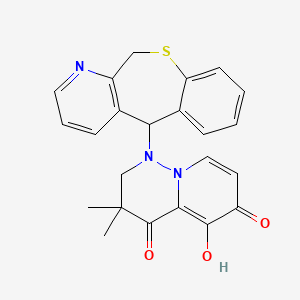
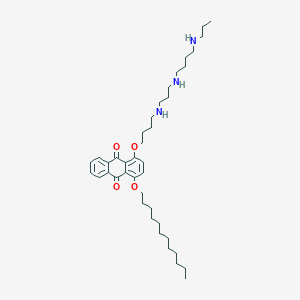
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
